molecular formula C19H14ClN3O3S B11349216 N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11349216
M. Wt: 399.9 g/mol
InChI Key: BNCPMYBGDLEPQQ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole ring, an oxazole ring, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

  • Formation of Benzothiazole Ring: : The initial step often involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 6-chloro-1,3-benzothiazole.

  • Oxazole Ring Formation: : The next step involves the formation of the oxazole ring. This can be done by reacting the benzothiazole derivative with an appropriate oxazole precursor, such as 4-ethoxyphenylglyoxal, under basic conditions.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the oxazole derivative with an appropriate amine, such as 2-aminobenzoic acid, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in certain applications compared to its analogs.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14ClN3O3S/c1-2-25-13-6-3-11(4-7-13)16-10-15(23-26-16)18(24)22-19-21-14-8-5-12(20)9-17(14)27-19/h3-10H,2H2,1H3,(H,21,22,24)

InChI Key

BNCPMYBGDLEPQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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